3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-3-14-24-18-10-6-16(7-11-18)21-20(23)22(17-8-9-17)13-12-19-5-4-15-25-19/h4-7,10-11,15,17H,2-3,8-9,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYQVVYODZXLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves the reaction of 4-butoxyaniline with cyclopropyl isocyanate and 2-(thiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 4-butoxyaniline: This can be synthesized by the alkylation of 4-aminophenol with butyl bromide in the presence of a base such as potassium carbonate.
Formation of cyclopropyl isocyanate: Cyclopropylamine is reacted with phosgene or a phosgene substitute to produce cyclopropyl isocyanate.
Coupling reaction: The 4-butoxyaniline is reacted with cyclopropyl isocyanate and 2-(thiophen-2-yl)ethylamine in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and cyclopropyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Urea Derivatives with Aryl Substituents
- 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea (): Substituents: Contains a 4-fluorophenyl and 4-methoxyphenyl group. The trimethylamine moiety introduces polarity but reduces lipophilicity relative to the cyclopropyl group. Predicted Properties: Lower logP (due to methoxy and fluorine) and higher solubility in aqueous media.
Benzimidazole Derivatives with Butoxyphenyl Groups
- 2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine ():
- Substituents : Shares the 4-butoxyphenyl group but incorporates a benzimidazole core and nitro group.
- Key Differences : The benzimidazole scaffold may confer DNA intercalation or kinase inhibition properties, diverging from the urea-based target compound. The nitro group could increase reactivity or toxicity.
- Predicted Properties : Higher molecular weight and moderate lipophilicity due to the nitro and benzimidazole groups.
Thiophene-Containing Amine Derivatives
- Rotigotine Hydrochloride derivatives (): Substituents: Include a (S)-6-{[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol structure. Key Differences: While both compounds feature a 2-(thiophen-2-yl)ethyl chain, Rotigotine’s naphthalenol scaffold and amine group target dopamine receptors (e.g., Parkinson’s disease therapy). The urea moiety in the target compound may instead modulate enzyme activity or non-dopaminergic receptors. Predicted Properties: Lower logP due to the hydroxyl group and tetrahydronaphthalene ring.
Data Table: Structural and Hypothetical Property Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (Da)* | Predicted logP |
|---|---|---|---|---|
| Target Compound | Urea | 4-Butoxyphenyl, cyclopropyl, thiophen-ethyl | ~387 | ~4.2 |
| 2-(4-Fluorophenyl)-N,N,N-trimethyl...urea | Urea | 4-Fluorophenyl, 4-methoxyphenyl, trimethyl | ~318 | ~2.8 |
| 2-[(4-butoxyphenyl)methyl]-...ethanamine | Benzimidazole | 4-Butoxyphenyl, nitro, diethylamino | ~440 | ~3.5 |
| Rotigotine Hydrochloride derivatives | Tetrahydronaphthalenol | Thiophen-ethyl, hydroxyl | ~315 | ~3.0 |
*Estimated based on structural formulae.
Research Findings and Implications
- Lipophilicity and Bioavailability : The target compound’s butoxyphenyl group likely enhances membrane permeability compared to fluorophenyl or methoxyphenyl analogs, though it may reduce aqueous solubility.
- Metabolic Stability : The cyclopropyl group could mitigate oxidative metabolism, extending half-life relative to straight-chain alkyl substituents .
- Pharmacological Targets : Thiophene-containing compounds (e.g., Rotigotine) often target CNS receptors, suggesting the target compound may share similar applications, albeit through urea-mediated mechanisms .
Biological Activity
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its molecular weight is approximately 306.43 g/mol. The compound features a cyclopropyl group, a butoxyphenyl moiety, and a thiophenyl ethyl side chain, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of urea compounds, including those similar to this compound, exhibit a range of biological activities, such as:
- Antitumor Activity : Several studies have demonstrated that urea derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with structural similarities have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against different cancer types such as non-small cell lung cancer and breast cancer .
- Antimicrobial Properties : Urea derivatives have also been evaluated for their antimicrobial effects. In vitro studies have shown that certain urea compounds exhibit significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Studies and Research Findings
- Antitumor Activity Evaluation : A study synthesized various urea derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications in the urea structure could enhance antitumor potency. For example, one derivative displayed an IC50 value of 16.23 µM against U937 cells, demonstrating effective antiproliferative activity compared to standard treatments .
- Mechanism of Action : The biological activity of urea derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some compounds were found to inhibit GSK-3β activity by more than 57% at a concentration of 1 µM, indicating potential as therapeutic agents targeting this pathway .
Data Tables
Q & A
Basic: What synthetic routes are reported for 3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, and how can reaction parameters be optimized?
Answer:
The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For example, a similar compound, 1-(4-chlorophenyl)-1,3-dimethyl-3-(1-(thiophen-2-yl)vinyl)urea, was synthesized via a two-step protocol: initial formation of a vinyl intermediate followed by trifluoromethylation using sodium trifluoromethanesulfinate in acetone (45% yield after 16 hours) . To optimize synthesis:
- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
- Catalysts : Base catalysts (e.g., triethylamine) can accelerate coupling.
- Stoichiometry : Use excess isocyanate (1.5–2.0 eq.) to drive the reaction .
- Temperature : Moderate heating (40–60°C) balances yield and decomposition risks.
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms molecular geometry, as demonstrated for related urea-thiophene derivatives .
- Spectroscopy :
- Chromatography : TLC (Rf values) and HPLC monitor purity (>95% by area normalization) .
- Melting point : Sharp melting ranges (e.g., 164–167°C) indicate crystalline purity .
Advanced: How can researchers design biological activity assays for this compound based on structural analogs?
Answer:
Urea derivatives often exhibit antiproliferative, anti-inflammatory, or antimicrobial activities. For example:
- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Anti-inflammatory models : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophages .
- Antimicrobial screens : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dosage : Start with 1–50 µM and adjust based on cytotoxicity profiles.
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Substituent variation : Modify the butoxyphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess hydrophobicity/electronic effects .
- Core modifications : Replace cyclopropyl with cyclohexyl or test alternative thiophene positions (e.g., 3-thienyl vs. 2-thienyl) .
- Bioisosteres : Substitute urea with thiourea or amide groups to evaluate hydrogen-bonding requirements.
- Data analysis : Corrogate IC₅₀ values with computational descriptors (e.g., LogP, polar surface area) using QSAR models.
Advanced: What strategies resolve contradictions in reported biological activities of urea-thiophene derivatives?
Answer:
- Orthogonal assays : Confirm cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation).
- Purity validation : Use HPLC-MS to rule out impurities (>98% purity required) .
- Solubility controls : Test in multiple solvents (DMSO, PBS) to address false negatives from precipitation.
- Replication : Repeat assays in independent labs with standardized protocols (e.g., ATCC cell lines) .
Basic: How can this compound be purified to >95% purity for biological testing?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .
- Flash chromatography : Accelerate purification for lab-scale batches (20–50 mg).
Advanced: How can computational methods predict target interactions for this compound?
Answer:
- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or inflammatory targets (COX-2), leveraging X-ray crystallographic data .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- Pharmacophore mapping : Align urea and thiophene moieties with known active sites (e.g., ATP-binding pockets).
Advanced: What methodologies evaluate the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for ureas).
- Light sensitivity : Store samples in amber vials and test UV-vis absorbance changes under accelerated light exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
